Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

Tris(4-ethenylphenyl)phosphine is an organophosphorus compound featuring a central phosphorus atom bonded to three 4-ethenylphenyl groups. This structure imparts unique reactivity, particularly in coordination chemistry and catalysis, where the phosphine ligand can stabilize transition metal complexes. The ethenyl (vinyl) substituents offer potential for further functionalization, enabling tailored modifications for specific applications. Its electron-donating properties enhance catalytic activity in cross-coupling and polymerization reactions. The compound's stability under a range of conditions makes it suitable for use in advanced synthetic methodologies. Careful handling is advised due to the reactivity of the phosphine center and vinyl groups. This phosphine derivative is primarily utilized in research and specialized industrial processes.
Phosphine, tris(4-ethenylphenyl)- structure
95705-40-1 structure
商品名:Phosphine, tris(4-ethenylphenyl)-
CAS番号:95705-40-1
MF:C24H21P
メガワット:340.397307157516
MDL:MFCD32632562
CID:4524967
PubChem ID:87621750

Phosphine, tris(4-ethenylphenyl)- 化学的及び物理的性質

名前と識別子

    • Phosphine, tris(4-ethenylphenyl)-
    • Phosphine, tris(4-?ethenylphenyl)?-
    • Tris(4-vinylphenyl)phosphine
    • Tris(4-vinylphenyl)phosphane
    • Phosphine, tris(p-vinylphenyl)- (7CI)
    • Tris(4-ethenylphenyl)phosphine (ACI)
    • Tris(4-vinphenyl)phosphane
    • SCHEMBL4105987
    • MFCD32632562
    • YSZC584
    • AC8806
    • tris(4-ethenylphenyl)phosphane
    • 95705-40-1
    • CS-0182965
    • AKOS040769010
    • SY262706
    • MDL: MFCD32632562
    • インチ: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
    • InChIKey: DJLBVUYUIACDIU-UHFFFAOYSA-N
    • ほほえんだ: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 340.138087668g/mol
  • どういたいしつりょう: 340.138087668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.9
  • トポロジー分子極性表面積: 0Ų

Phosphine, tris(4-ethenylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253635-100mg
Tris(4-vinylphenyl)phosphane
95705-40-1 98%
100mg
¥831.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253635-250mg
Tris(4-vinylphenyl)phosphane
95705-40-1 98%
250mg
¥1186.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253635-5g
Tris(4-vinylphenyl)phosphane
95705-40-1 98%
5g
¥16200.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253635-1g
Tris(4-vinylphenyl)phosphane
95705-40-1 98%
1g
¥3274.00 2024-04-23
Ambeed
A1494245-1g
Tris(4-vinylphenyl)phosphane
95705-40-1 95%
1g
$390.0 2025-02-21
AstaTech
AC8806-0.25/G
TRIS(4-VINYLPHENYL)PHOSPHINE
95705-40-1 95%
0.25g
$385 2023-09-19
Ambeed
A1494245-100mg
Tris(4-vinylphenyl)phosphane
95705-40-1 95%
100mg
$105.0 2025-02-21
1PlusChem
1P024XNI-1g
TRIS(4-VINYLPHENYL)PHOSPHINE
95705-40-1 98%
1g
$332.00 2024-04-19
AstaTech
AC8806-1/G
TRIS(4-VINYLPHENYL)PHOSPHINE
95705-40-1 95%
1g
$770 2023-09-19
Ambeed
A1494245-250mg
Tris(4-vinylphenyl)phosphane
95705-40-1 95%
250mg
$176.0 2025-02-21

Phosphine, tris(4-ethenylphenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ;  0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides
Matsumoto, Hikaru; Hoshino, Yu; Iwai, Tomohiro; Sawamura, Masaya; Miura, Yoshiko, ChemCatChem, 2020, 12(16), 4034-4037

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride
リファレンス
Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes
Liang, Zuyu; Chen, Jianbin; Chen, Xin; Zhang, Kai; Lv, Jinhe; et al, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ;  30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2
Zhang, Kai; Zong, Lingbo; Jia, Xiaofei, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Phosphorus trichloride ;  12 h, cooled
1.3 Reagents: Ammonium chloride
リファレンス
Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials
Li, Zitong ; Liu, Xiaoqin; Sun, Linbing ; Ma, Xiang, European Polymer Journal, 2020, 141,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair
Dong, Ke; Sun, Qi; Tang, Yongquan; Shan, Chuan ; Aguila, Briana ; et al, Nature Communications, 2019, 10(1), 1-8

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ;  0 °C; overnight, rt
リファレンス
Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs
Doherty, S.; Knight, J. G.; Backhouse, T.; Bradford, A.; Saunders, F.; et al, Catalysis Science & Technology, 2018, 8(5), 1454-1467

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride
リファレンス
Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins
Jia, Xiaofei ; Liang, Zuyu; Chen, Jianbin; Lv, Jinhe; Zhang, Kai; et al, Organic Letters, 2019, 21(7), 2147-2150

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ;  0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
リファレンス
A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol
Wang, Zhaozhan; Hasegawa, Shingo; Motokura, Ken ; Kuang, Shaoping; Yang, Yong, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers
Ji, Guangjun; Li, Cunyao; Xiao, Dong; Wang, Guoqing; Sun, Zhao; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid
リファレンス
A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes
Zhao, Kang; Wang, Hongli; Wang, Xinzhi; Cui, Xinjiang; Shi, Feng, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks
Chen, Fang; Wang, Sai; Sun, Qi; Xiao, Feng-Shou, ChemCatChem, 2020, 12(12), 3285-3289

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction
Yao, Wei; Duan, Zheng-Chao; Zhang, Yilin; Sang, Xinxin; Xia, Xiao-Feng; et al, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ;  30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Porous organic polymers as heterogeneous ligands for highly selective hydroacylation
Jiang, Ya-Nan; Li, Ding-Chang; Yang, Ying; Zhan, Zhuang-Ping, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ;  30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer
Li, Ren-Hao; An, Xiao-Ming; Yang, Ying; Li, Ding-Chang; Hu, Zi-Lin; et al, Organic Letters, 2018, 20(16), 5023-5026

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ;  0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow
Matsumoto, Hikaru; Hoshino, Yu ; Iwai, Tomohiro; Sawamura, Masaya ; Miura, Yoshiko, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ;  10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite
Chen, Yongdong ; Yang, You; Tian, Shanli; Ye, Zhongbin; Tang, Qiang; et al, Applied Catalysis, 2019, 587,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions
Sun, Shuhui; Song, Jiaxin; Yuan, Xiaoshuang; Zhang, Yushuang; Shu, Zhe; et al, New Journal of Chemistry, 2023, 47(15), 7410-7415

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Magnesium ,  Phosphorus trichloride Solvents: Diethyl ether ;  2.5 h, rt
リファレンス
An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins
Yuan, Qiao; Song, Xiangen; Feng, Siquan; Jiang, Miao; Yan, Li; et al, Chemical Communications (Cambridge, 2021, 57(4), 472-475

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand
Wang, Zhaozhan; Yang, Yong, RSC Advances, 2020, 10(49), 29263-29267

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes
Li, Ren-Hao; Zhang, Guo-Liang; Dong, Jia-Xing; Li, Ding-Chang; Yang, Ying; et al, Chemistry - An Asian Journal, 2019, 14(1), 149-154

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Ammonium chloride
リファレンス
Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions
Dai, Zhifeng; Long, Yang; Liu, Jianliang; Bao, Yuanfei; Zheng, Liping; et al, Polymers (Basel, 2022, 14(13),

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride ,  Ammonium chloride Solvents: Water
リファレンス
Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions
Li, Bin; Song, Xiangen; Feng, Siquan; Yuan, Qiao ; Jiang, Miao; et al, Applied Catalysis, 2021, 293,

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation
Hu, Kewei; Tang, Yongquan; Cui, Jia; Gong, Qihan; Hu, Changlu; et al, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Phosphine, tris(4-ethenylphenyl)- Raw materials

Phosphine, tris(4-ethenylphenyl)- Preparation Products

Phosphine, tris(4-ethenylphenyl)- 関連文献

Phosphine, tris(4-ethenylphenyl)-に関する追加情報

Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1): An Overview of Its Properties, Applications, and Recent Research Advances

Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1) is a versatile organophosphorus compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as tris(4-vinylphenyl)phosphine, is characterized by its unique structure, which consists of a central phosphorus atom bonded to three 4-vinylphenyl groups. The presence of the vinyl groups imparts distinct reactivity and functional properties to the molecule, making it a valuable building block in various synthetic processes.

The structure of Phosphine, tris(4-ethenylphenyl)- is particularly noteworthy due to its conjugated system and the presence of multiple reactive sites. The vinyl groups can undergo a variety of chemical transformations, including polymerization reactions, which have been exploited in the synthesis of advanced materials. Additionally, the phosphorus center can participate in coordination chemistry, forming stable complexes with transition metals and other Lewis acids.

In recent years, Phosphine, tris(4-ethenylphenyl)- has been extensively studied for its potential applications in catalysis. Its ability to act as a ligand in homogeneous catalytic systems has been well-documented. For instance, it has been used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction. These reactions are crucial in the synthesis of complex organic molecules and have wide-ranging applications in pharmaceuticals and fine chemicals.

Beyond catalysis, Phosphine, tris(4-ethenylphenyl)- has shown promise in the development of functional materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronics. Research has demonstrated that tris(4-vinylphenyl)phosphine can be incorporated into polymers to enhance their conductivity and optical properties. This has led to its use in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

In the pharmaceutical industry, Phosphine, tris(4-ethenylphenyl)- has been explored for its potential as a building block in drug discovery. The vinyl groups can be functionalized to introduce various pharmacophores, enabling the synthesis of novel compounds with diverse biological activities. Recent studies have focused on using this phosphine derivative to develop prodrugs that can improve the solubility and bioavailability of therapeutic agents.

The synthesis of Phosphine, tris(4-ethenylphenyl)- typically involves the reaction of triphenylphosphine with 4-bromostyrene followed by dehalogenation to form the vinyl groups. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. The compound is generally stable under ambient conditions but should be stored away from strong oxidizing agents to prevent degradation.

From an environmental perspective, Phosphine, tris(4-ethenylphenyl)- is considered relatively benign compared to many other organophosphorus compounds. However, proper handling and disposal protocols should always be followed to ensure safety and compliance with environmental regulations.

In conclusion, Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers working on catalysis, materials development, and drug discovery. As ongoing research continues to uncover new possibilities for this compound, its importance in these fields is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-
A1069613
清らかである:99%/99%
はかる:250mg/1g
価格 ($):158.0/351.0